Procyanidin C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

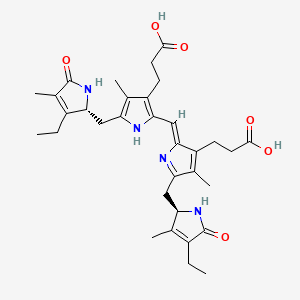

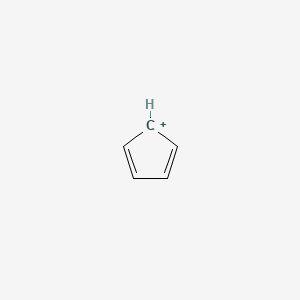

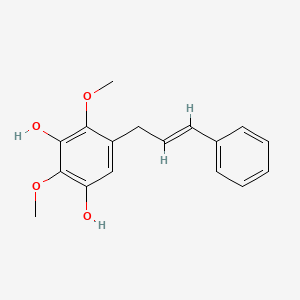

Procyanidin C2 is a proanthocyanidin consisting of three (+)-catechin trimer joined by two successive (4alpha->8)-linkages. It has a role as a metabolite and an antioxidant. It is a hydroxyflavan, a proanthocyanidin and a polyphenol. It derives from a (+)-catechin.

Scientific Research Applications

Obesity Management and Gut Microbiota

- Weight Management : Procyanidin has been shown to mitigate obesity in high-fat diet-induced obese mice. It reduces body weight gain, improves lipid profiles, and increases energy expenditure (Zheng et al., 2018).

- Gut Microbiota Modulation : This compound also modifies the gut microbiota, increasing Bacteroidetes quantities and decreasing the Firmicutes/Bacteroidetes ratio (Zheng et al., 2018).

Oral Health

- Therapeutic Potential in Oral Diseases : Procyanidin exhibits anti-inflammatory, antioxidant, and antibacterial properties, making it a candidate for treating various oral diseases such as dental caries and periodontitis (Chen et al., 2022).

Wound Healing

- Enhancing Wound Healing : Studies indicate that procyanidin benefits wound healing through cellular proliferation, antibacterial, anti-inflammatory, and antioxidant activities (Ferni, 2022).

Diabetes Management

- Glucose Regulation : Procyanidin assists in the management of diabetes by promoting translocation of glucose transporter 4 in muscle tissues, which is crucial for regulating blood glucose levels (Yamashita et al., 2016).

Cancer Prevention and Treatment

- Anticancer Properties : The compound is studied for its potential in preventing and treating cancer, given its antioxidation, anti-inflammatory, and liver protective effects (Gao & Dong, 2009).

Other Applications

- Hair Growth Promotion : Procyanidin B-2, derived from apples, has been investigated for its ability to promote hair growth, showing promising results in clinical trials (Kamimura et al., 2000).

properties

Product Name |

Procyanidin C2 |

|---|---|

Molecular Formula |

C45H38O18 |

Molecular Weight |

866.8 g/mol |

IUPAC Name |

(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41+,42+,43+/m0/s1 |

InChI Key |

MOJZMWJRUKIQGL-WNCKYJNFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@H]5[C@@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1252060.png)

![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)

![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)